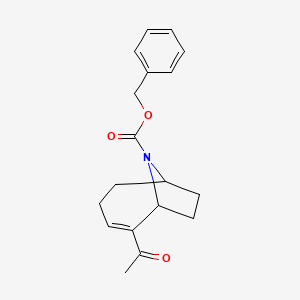
N-Benzyloxycarbonyl (+)-Anatoxin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonyl (+)-Anatoxin A is a compound that belongs to the class of benzyloxycarbonyl derivatives. It is a modified form of Anatoxin A, a potent neurotoxin produced by cyanobacteria. The benzyloxycarbonyl group is often used as a protective group in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl (+)-Anatoxin A typically involves the protection of the amino group of Anatoxin A with a benzyloxycarbonyl group. This can be achieved by reacting Anatoxin A with benzyl chloroformate in the presence of a mild base at room temperature . The reaction conditions are generally mild, and the process is straightforward.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of larger reaction vessels, more efficient mixing, and often continuous flow processes to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyloxycarbonyl (+)-Anatoxin A undergoes several types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl group can be removed under various conditions, such as hydrogenolysis using palladium catalysts, or by using nickel boride generated in situ from sodium borohydride and nickel chloride in methanol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Nickel Boride Deprotection: Sodium borohydride (NaBH4) and nickel chloride (NiCl2·6H2O) in methanol.
Major Products Formed
The major products formed from these reactions are typically the deprotected amine or substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonyl (+)-Anatoxin A has several scientific research applications:
Chemistry: Used as a protected intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its neurotoxic effects.
Medicine: Investigated for potential therapeutic applications, including as a tool for studying neurodegenerative diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Benzyloxycarbonyl (+)-Anatoxin A involves its interaction with acetylcholine receptors in the nervous system. The benzyloxycarbonyl group serves as a protective group, allowing the compound to be used in various synthetic applications without undergoing unwanted reactions. Upon deprotection, the active Anatoxin A can exert its neurotoxic effects by binding to acetylcholine receptors and disrupting normal neural signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Another benzyloxycarbonyl-protected amino acid used in peptide synthesis.
N-Benzyloxycarbonylhydroxylamine: Used in organic synthesis for the protection of hydroxylamine.
Uniqueness
N-Benzyloxycarbonyl (+)-Anatoxin A is unique due to its combination of the potent neurotoxic properties of Anatoxin A and the protective benzyloxycarbonyl group. This makes it a valuable tool in synthetic chemistry and neurobiological research.
Eigenschaften
IUPAC Name |
benzyl 2-acetyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(20)16-9-5-8-15-10-11-17(16)19(15)18(21)22-12-14-6-3-2-4-7-14/h2-4,6-7,9,15,17H,5,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLVUTIDRAEWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
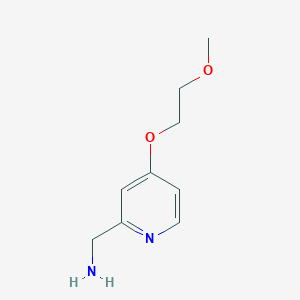

![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
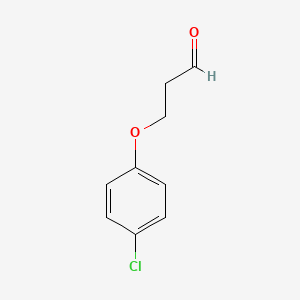
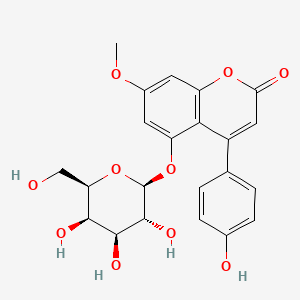
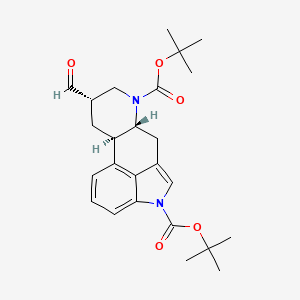
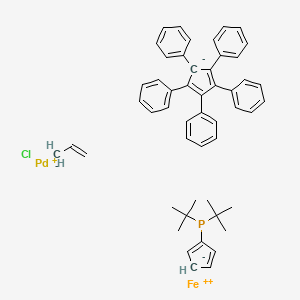

![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)

![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
